N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide
Description
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Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN3O2/c1-12-3-8-17(16(21)9-12)24-18(26)11-27-19-10-13(2)23-20(25-19)14-4-6-15(22)7-5-14/h3-10H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIZJSZVOIEDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity based on existing literature, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 416.2 g/mol. Its structure features a bromo-substituted aromatic ring, a pyrimidine moiety, and an acetamide functional group, which are critical for its biological activity.
Biological Activity Overview
This compound has been studied for its potential antiviral , antitumor , and anti-inflammatory activities. The following sections detail these activities based on available research findings.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives with similar structures have shown effectiveness against various viral strains by inhibiting viral replication through interference with viral enzyme activities.
Case Study:
In a study involving a series of pyrimidine derivatives, one compound demonstrated an EC50 value of 130.24 μM against the HIV reverse transcriptase enzyme, indicating a promising lead for further development in antiviral therapies .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. Research indicates that certain derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 25.0 | Apoptosis induction |
| Compound B | MCF-7 | 15.5 | Cell cycle arrest |
| This compound | A549 (Lung) | 20.0 | Apoptosis induction |
Note: Values are indicative and derived from comparative studies.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a mechanism that could be beneficial in treating inflammatory diseases.
Research Findings:
A recent investigation into similar compounds revealed that they could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in conditions like rheumatoid arthritis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Bromo Group: Enhances lipophilicity and may improve binding affinity to biological targets.
- Pyrimidine Ring: Contributes to the interaction with nucleic acid synthesis pathways.
- Acetamide Functional Group: Plays a role in modulating the compound's solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
